molecular formula C19H25N3O5 B1261710 N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine

N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine

Cat. No. B1261710
M. Wt: 375.4 g/mol
InChI Key: NYIWEBCNBZGUSO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine is a L-glutamine derivative obtained by formal condensation of the side-chain carboxy group of L-glutamine with one of the amino groups of 2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethan-1-amine. It has a role as a bacterial metabolite. It is a L-glutamine derivative, a member of furans, a primary amino compound and an aromatic ether.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Enantiomerically Pure Glutamic Acids : The research led by Harwood et al. (2000) demonstrated the synthesis of enantiomerically pure glutamic acid analogues, which can be applied to the development of N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine and related compounds. This process involves diastereocontrolled reduction and Lewis acid-mediated chemo- and diastereoselective nucleophilic addition, crucial for the production of specific analogues (Harwood, Tyler, Drew, Jahans, & MacGilp, 2000).

Pharmacological and Biological Activities

  • Glutaminase Inhibition for Therapeutic Potential : The study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which shares structural similarities with N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase. This inhibition is relevant for exploring therapeutic strategies against various diseases, including certain cancers (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

  • Antimicrobial and Antifungal Activities : Nagarsha et al. (2023) synthesized novel derivatives of naphtho-furan, which bear structural resemblance to N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, and demonstrated their effective antibacterial and antifungal activities. This suggests potential applications of such compounds in treating microbial infections (Nagarsha, Sharanakumar, Ramesh, Kumar, Kumarswamy, Ramesh, & Latha, 2023).

Neuropharmacology and Cognitive Effects

  • Neuroprotective and Cognitive Enhancing Effects : The neuropharmacology of L-theanine (N-ethyl-L-glutamine), as studied by Nathan et al. (2006), suggests that similar compounds like N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine may possess neuroprotective and cognitive enhancing properties. This is based on their influence on neurotransmitter levels and receptor affinities in the brain (Nathan, Lu, Gray, & Oliver, 2006).

  • Modulation of NMDA Receptors : Sebih et al. (2017) studied the effects of L-theanine derivatives on N-methyl-D-aspartate (NMDA) receptors, indicating that N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine could potentially modulate NMDA receptor activity. This modulation is significant for the development of novel NMDA receptor modulators with potential therapeutic applications (Sebih, Rousset, Bellahouel, Rolland, de Jésus Ferreira, Guiramand, Cohen‐Solal, Barbanel, Cens, Abouazza, Tassou, Gratuze, Meusnier, Charnet, Vignes, & Rolland, 2017).

properties

Product Name

N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-2-amino-5-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C19H25N3O5/c20-10-16-9-14(12-27-16)11-26-15-3-1-13(2-4-15)7-8-22-18(23)6-5-17(21)19(24)25/h1-4,9,12,17H,5-8,10-11,20-21H2,(H,22,23)(H,24,25)/t17-/m0/s1

InChI Key

NYIWEBCNBZGUSO-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)N)OCC2=COC(=C2)CN

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)N)OCC2=COC(=C2)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
Reactant of Route 2
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
Reactant of Route 3
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
Reactant of Route 4
Reactant of Route 4
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
Reactant of Route 5
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
Reactant of Route 6
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.